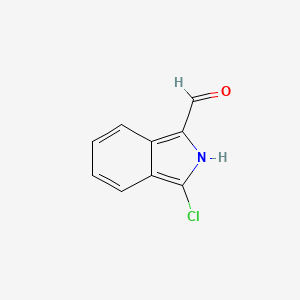

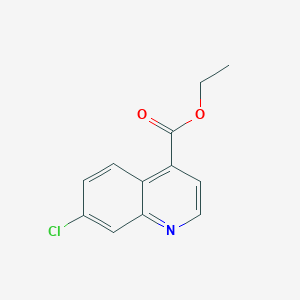

Ethyl 7-chloroquinoline-4-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of Ethyl 7-chloroquinoline-4-carboxylate involves various methods. One approach includes the reaction of 4,7-dichloroquinoline with ethanol and carbon monoxide . Further synthetic routes may exist, but detailed information on alternative methods would require further investigation.

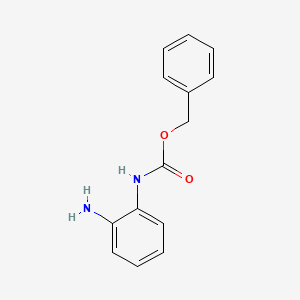

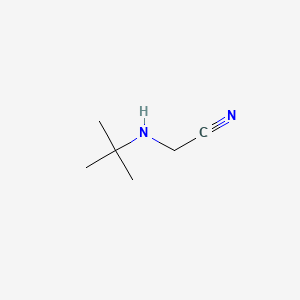

Molecular Structure Analysis

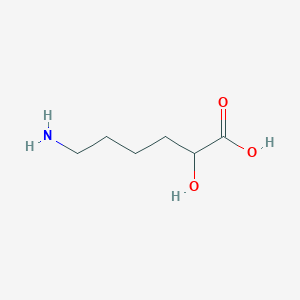

The molecular weight of Ethyl 7-chloroquinoline-4-carboxylate is approximately 235.67 g/mol . Its SMILES notation is CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl . The compound’s three-dimensional structure is crucial for understanding its properties and interactions.

Scientific Research Applications

Antioxidant Properties

Ethyl 7-chloroquinoline-4-carboxylate has been studied for its potential antioxidant properties. Saraiva et al. (2015) synthesized derivatives of this compound and found that they exhibited significant in vitro antioxidant activity. Notably, specific derivatives were effective in reducing lipid peroxidation levels induced by sodium nitroprusside in the liver of mice and demonstrated nitric oxide scavenging activity (Saraiva et al., 2015).

Antibacterial Potential

Several studies have explored the antibacterial potential of derivatives of ethyl 7-chloroquinoline-4-carboxylate. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates, which showed moderate antibacterial activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012). In another study, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate was investigated, revealing its potential use in antibacterial applications (Song Bao-an, 2012).

Synthesis and Chemical Transformations

The compound has been a focus in various synthetic and chemical transformation studies. For example, Balaji et al. (2013) conducted an ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, suggesting the versatility of this compound in chemical synthesis (Balaji et al., 2013). Similarly, Ukrainets et al. (1995) developed preparative methods for ethyl esters of chloro-substituted quinoline-3-carboxylic acids, further demonstrating the compound's role in chemical synthesis (Ukrainets et al., 1995).

Antitumor and Antioxidant Effects

Liu et al. (2002) studied 7-chloro-4-hydroxyquinoline derivatives, including ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, for their antioxidative or prooxidative effects. They found that these compounds could act as either antioxidants or prooxidants depending on their distributive status in the reaction system, indicating their potential use in antitumor applications (Liu et al., 2002).

In Silico Evaluation

Rajesh et al. (2015) conducted an in silico evaluation of 2-chloroquinoline-based ethyl derivatives against P. falciparum lactate dehydrogenase, suggesting their potential use in antimalarial research (Rajesh et al., 2015).

properties

IUPAC Name |

ethyl 7-chloroquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-5-6-14-11-7-8(13)3-4-9(10)11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSFDAOVKJQZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

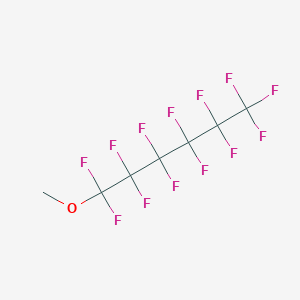

![(1'R,3'Ar,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B3253763.png)